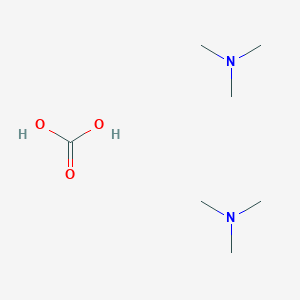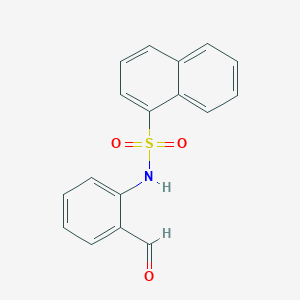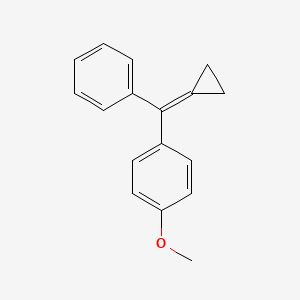![molecular formula C19H31N B12592104 Benzenamine, N-[1-(2-propenyl)decyl]- CAS No. 491877-91-9](/img/structure/B12592104.png)
Benzenamine, N-[1-(2-propenyl)decyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-[1-(2-propenyl)decyl]-: is an organic compound with the molecular formula C19H31N. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by a decyl group and a propenyl group. This compound is known for its unique structure, which includes both aromatic and aliphatic components, making it an interesting subject for various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[1-(2-propenyl)decyl]- typically involves the alkylation of aniline. One common method is the reaction of aniline with 1-bromo-2-propenyl and 1-bromodecane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of Benzenamine, N-[1-(2-propenyl)decyl]- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Benzenamine, N-[1-(2-propenyl)decyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenamine, N-[1-(2-propenyl)decyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzenamine, N-[1-(2-propenyl)decyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic ring can participate in π-π interactions, while the aliphatic chains can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Benzenamine, N,N-dimethyl-: Similar structure but with two methyl groups instead of the decyl and propenyl groups.
Benzenamine, N-phenyl-: Contains a phenyl group instead of the decyl and propenyl groups.
Benzenamine, N-ethyl-: Contains an ethyl group instead of the decyl and propenyl groups
Uniqueness: Benzenamine, N-[1-(2-propenyl)decyl]- is unique due to its combination of a long aliphatic chain and an aromatic ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where both hydrophobic and aromatic interactions are required .
Propiedades
Número CAS |
491877-91-9 |
|---|---|
Fórmula molecular |
C19H31N |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
N-tridec-1-en-4-ylaniline |
InChI |
InChI=1S/C19H31N/c1-3-5-6-7-8-9-11-15-18(14-4-2)20-19-16-12-10-13-17-19/h4,10,12-13,16-18,20H,2-3,5-9,11,14-15H2,1H3 |
Clave InChI |
OVJYRDOXTNBZOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CC=C)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedinitrile](/img/structure/B12592023.png)
![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)

![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)
![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)


![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)

![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
